molecular formula C21H14BrFN4O B11119402 (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide

(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide

Cat. No.: B11119402
M. Wt: 437.3 g/mol
InChI Key: JCNJCXBNBMJZCE-OTWHNJEPSA-N
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Description

(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of bromine, fluorine, and cyano groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrrolo[2,1-a]isoquinoline structure, followed by the introduction of the bromine and fluorine substituents. The cyano groups are then added through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3,6-dimethyl-phenylamine
  • 3-Bromo-4-fluoroaniline
  • 1,1-Dicyano-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinoline

Uniqueness

What sets (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide apart from similar compounds is its specific combination of functional groups. The presence of bromine, fluorine, and cyano groups in a single molecule provides unique reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14BrFN4O

Molecular Weight

437.3 g/mol

IUPAC Name

(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C21H14BrFN4O/c22-15-9-13(5-6-16(15)23)17-18(20(26)28)27-8-7-12-3-1-2-4-14(12)19(27)21(17,10-24)11-25/h1-9,17-19H,(H2,26,28)/t17-,18+,19-/m0/s1

InChI Key

JCNJCXBNBMJZCE-OTWHNJEPSA-N

Isomeric SMILES

C1=CC=C2[C@H]3C([C@H]([C@@H](N3C=CC2=C1)C(=O)N)C4=CC(=C(C=C4)F)Br)(C#N)C#N

Canonical SMILES

C1=CC=C2C3C(C(C(N3C=CC2=C1)C(=O)N)C4=CC(=C(C=C4)F)Br)(C#N)C#N

Origin of Product

United States

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